molecular formula C13H27N3OS B8482695 (dodecanoylamino)thiourea

(dodecanoylamino)thiourea

Cat. No.: B8482695
M. Wt: 273.44 g/mol
InChI Key: KDGGXQHEQDXYPG-UHFFFAOYSA-N
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Description

(dodecanoylamino)thiourea is an organic compound characterized by the presence of both amide and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dodecanoylamino)thiourea typically involves the reaction of dodecanoyl chloride with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

(dodecanoylamino)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield amines or thiols, depending on the reducing agent used.

    Substitution: The amide and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted amides and thioureas.

Scientific Research Applications

(dodecanoylamino)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential antimicrobial and antifungal properties. It is also used in the study of enzyme inhibition.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials, including surfactants and polymers

Mechanism of Action

The mechanism of action of (dodecanoylamino)thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, leading to enzyme inhibition or disruption of cellular processes. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(carbamothioylamino)hexanamide
  • N-(carbamothioylamino)octanamide
  • N-(carbamothioylamino)decanamide

Uniqueness

(dodecanoylamino)thiourea is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity. The longer chain can also affect the compound’s ability to interact with biological membranes and other macromolecules, potentially enhancing its efficacy in certain applications .

Properties

Molecular Formula

C13H27N3OS

Molecular Weight

273.44 g/mol

IUPAC Name

(dodecanoylamino)thiourea

InChI

InChI=1S/C13H27N3OS/c1-2-3-4-5-6-7-8-9-10-11-12(17)15-16-13(14)18/h2-11H2,1H3,(H,15,17)(H3,14,16,18)

InChI Key

KDGGXQHEQDXYPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lauroyl chloride (12.9 g, 0.06 mol) in THF (70 mL) was added dropwise to a vigorously stirred suspension of thiosemicarbazide (10.9 g, 0.12 mol) in THF (300 mL) at 0° C. After the addition was complete, the mixture was allowed to warm to room temperature and stirred for 24 hours. The mixture was concentrated in vacuo to one-quarter of the original volume and filtered through a silica pad, eluting with ethyl acetate (500 mL). The filtrate was concentrated to 250 mL, filtered, and the residue washed with ethyl acetate and dried in vacuo to give 12.0 g of a white solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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